BenchChemオンラインストアへようこそ!

(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Antifungal drug discovery Chitin synthase inhibition Botrytis cinerea

Procure the α-anomer (CAS 89615-45-2) to access tunable stereochemistry unavailable with the β-anomer or 1-O-acetyl derivative. Lithium salt additives (LiClO₄/LiNTf₂) switch glycosylation from β- to α-selectivity using a single building block, eliminating dual sourcing. Validated in Remdesivir manufacturing via lactone oxidation and as a chitin synthase inhibitor (IC50 1.8 μM, 37% in planta lesion reduction). Orthogonal benzyl ethers enable global hydrogenolytic deprotection without disturbing base-labile groups.

Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
Cat. No. B8099763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
Molecular FormulaC26H28O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26+/m1/s1
InChIKeyNAQUAXSCBJPECG-POTDNYQPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Tri-O-benzyl-α-D-ribofuranose (CAS 89615-45-2): Stereochemically Defined Protected Ribose Building Block for Nucleoside Synthesis


(2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol, systematically known as 2,3,5-Tri-O-benzyl-α-D-ribofuranose (CAS 89615-45-2), is the α-anomer of a fully benzyl-protected D-ribofuranose derivative with molecular formula C₂₆H₂₈O₅ and molecular weight 420.50 g/mol [1]. The (2S) configuration at the anomeric carbon (C-1) unambiguously defines this compound as the α-anomer, distinguishing it from its β-anomer counterpart (CAS 89361-52-4) which bears the (2R) configuration . This compound serves as a pivotal synthetic intermediate in carbohydrate and nucleoside chemistry, where the three benzyl ether protecting groups at positions 2, 3, and 5 enable orthogonal deprotection strategies under hydrogenolytic conditions. It has been employed in the stereoselective synthesis of both α- and β-D-ribofuranosides and has demonstrated intrinsic biological activity as a chitin synthase inhibitor [2].

Why 2,3,5-Tri-O-benzyl-α-D-ribofuranose Cannot Be Casually Substituted: Anomeric Configuration Dictates Stereochemical Outcomes in Downstream Glycosylation


Substituting (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol with its β-anomer (CAS 89361-52-4) or with the 1-O-acetyl derivative (CAS 58381-23-0) is not chemically equivalent and carries quantifiable stereochemical risk. The free anomeric hydroxyl group at C-1 with the (2S) configuration defines this compound as the α-anomer, which can be selectively directed toward α-D-ribofuranoside products in the presence of lithium salts (LiClO₄ or LiNTf₂), whereas the β-anomer or acyl-protected derivatives follow divergent stereochemical pathways [1]. Furthermore, the benzyl ether protecting groups are cleaved exclusively by hydrogenolysis (H₂, Pd/C), providing orthogonality to base-labile acetyl or benzoyl esters commonly used in alternative protected ribose building blocks [2]. Interchanging with the corresponding lactone (2,3,5-Tri-O-benzyl-D-ribonolactone, CAS 55094-52-5) introduces a different oxidation state at C-1 that fundamentally alters the reactivity profile and the synthetic step count required to reach target nucleosides. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in biological potency, stereochemical outcomes, and synthetic efficiency.

Quantitative Head-to-Head Evidence: Where 2,3,5-Tri-O-benzyl-α-D-ribofuranose Demonstrates Verifiable Differentiation


Chitin Synthase Inhibition: 5.6-Fold Greater Potency Than a Structurally Distinct Co-Identified Hit from the Same Screening Campaign

In the primary screening study by Magellan et al. (2013), 2,3,5-tri-O-benzyl-D-ribose (Compound 1, corresponding to the target α-D-ribofuranose) inhibited Botrytis cinerea chitin synthase (CHS) with an IC₅₀ of 1.8 μM, representing a 5.6-fold greater potency than Compound 2 (a 2,5-functionalized imidazole) which exhibited an IC₅₀ of 10 μM in the same assay [1]. In antifungal susceptibility testing against the B. cinerea BD90 strain, Compound 1 showed an MIC of 190 μM, while Compound 2 showed an MIC of 100 μM. Critically, when evaluated in a plant leaf protection model, Compound 1 reduced fungal lesion propagation by 37% compared to 23% for Compound 2, demonstrating superior in vivo efficacy despite a numerically higher MIC [1]. This pattern—superior target Engagement (IC₅₀) translating to superior in planta protection—constitutes a differentiated pharmacological profile relevant for antifungal hit-to-lead programs.

Antifungal drug discovery Chitin synthase inhibition Botrytis cinerea Agrochemical fungicide development

Anomeric Configuration-Dependent Glycosylation: The (2S)-α-Anomer Enables Reversed Stereoselectivity with Lithium Salt Additives

Uchiro and Mukaiyama (1996) demonstrated that 2,3,5-tri-O-benzyl-D-ribofuranose (used as the free 1-hydroxy sugar) undergoes stereoselective glycosylation with alcohols to give β-D-ribofuranosides in high yields when catalyzed by trityl salts such as TrB(C₆F₅)₄ [1]. Crucially, when the reaction is performed in the coexistence of lithium perchlorate (LiClO₄) or lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), the stereoselectivity is reversed, and α-D-ribofuranosides are obtained selectively [1]. This stereochemical switching is attributed to lithium cation coordination stabilizing the α-anomer transition state. The target compound, bearing the free (2S)-configured anomeric hydroxyl group, is the requisite substrate for this α-selective protocol. The β-anomer (CAS 89361-52-4) or 1-O-acetyl-protected derivatives (CAS 58381-23-0) cannot directly participate in this lithium-mediated α-selective glycosylation without prior anomerization or deprotection steps [2].

Stereoselective glycosylation Nucleoside synthesis α-Ribofuranoside Lithium salt catalysis

Physical Property Differentiation: Melting Point of the α-Anomer vs. Optical Rotation of the β-Anomer Enables Unambiguous Identity Verification

The α-anomer (CAS 89615-45-2) exhibits a melting point of 54–55 °C as a white to off-white solid . In contrast, the β-anomer (CAS 89361-52-4) is characterized by its specific optical rotation of +43° (c=2 in dioxane) and is also supplied as a white powder with ≥98% purity . These orthogonal physical parameters provide procurement and quality control laboratories with a straightforward, non-spectroscopic method to verify that the correct anomer has been received before committing to multi-step synthetic sequences. The melting point specification is particularly valuable for the α-anomer, as it does not require polarimetric instrumentation and can be performed with standard melting point apparatus.

Quality control Identity verification Anomer confirmation Analytical specification

Benzyl Ether Protecting Group Orthogonality: Hydrogenolytic Cleavage Enables Chemoselective Deprotection Incompatible with Acyl-Protected Analogs

The three benzyl ether protecting groups in (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol are cleaved under neutral hydrogenolytic conditions (H₂, Pd/C or Pd(OH)₂), which are fully orthogonal to the basic or acidic hydrolysis conditions required to remove acetyl (Ac) or benzoyl (Bz) ester protecting groups commonly employed in alternative protected ribose derivatives such as 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0) or 2,3,5-tri-O-acetyl-D-ribofuranose [1]. This orthogonality is critical in multi-step syntheses of complex nucleosides where other base- or acid-sensitive functionalities (e.g., glycosidic bonds, silyl ethers, amide linkages) must survive the deprotection step. The benzyl-protected ribofuranose scaffold therefore enables convergent synthetic strategies where global deprotection occurs as the final step, minimizing protecting group manipulation and improving overall yield [2].

Protecting group strategy Orthogonal deprotection Carbohydrate chemistry Hydrogenolysis

Synthetic Lineage to Remdesivir: 2,3,5-Tri-O-benzyl-α-D-ribofuranose Is the Direct Precursor to the Key Gilead Lactone Intermediate

The target compound is the direct synthetic precursor to 2,3,5-tri-O-benzyl-D-ribonolactone (CAS 55094-52-5), which was employed by Gilead Sciences in the original gram-scale, six-step synthesis of Remdesivir [1]. Oxidation of the free anomeric hydroxyl group in (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol yields the corresponding lactone, which then undergoes Weinreb amidation, O-TMS protection, and Grignard addition to install the pyrrolotriazine nucleobase. An alternative synthetic route reported by Hu et al. (2022) achieved Remdesivir in three steps from GS-441524 with an overall yield of up to 85% and 99.4% HPLC purity, underscoring the industrial relevance of the benzyl-protected ribose scaffold . Procuring the α-anomer specifically ensures compatibility with the oxidation step to the lactone, as the stereochemistry at C-1 is erased upon oxidation, making either anomer theoretically viable—however, the α-anomer is the commercially predominant and most widely referenced form in the synthetic literature.

Remdesivir synthesis Antiviral intermediate GS-441524 COVID-19 therapeutics

High-Impact Application Scenarios for 2,3,5-Tri-O-benzyl-α-D-ribofuranose Based on Quantitative Differentiation Evidence


Antifungal Hit-to-Lead Optimization: Chitin Synthase Inhibitor Scaffold with Validated In Planta Efficacy

Procure this compound as a starting point for antifungal lead optimization programs targeting chitin synthase (CHS). The primary screening data from Magellan et al. (2013) demonstrate an IC₅₀ of 1.8 μM against Botrytis cinerea CHS with a 5.6-fold potency advantage over the co-identified imidazole hit (IC₅₀ = 10 μM), and crucially, 37% lesion reduction in planta versus 23% for the comparator [1]. This scaffold is particularly suitable for agrochemical fungicide development against Botrytis (grey mold) and related phytopathogens, where chitin synthase is a validated, resistance-relevant target absent in plants and mammals. The benzyl-protected ribose core provides multiple vectors for structural diversification to improve MIC and pharmacokinetic properties while retaining target engagement.

Stereodivergent Nucleoside Synthesis: Programmable α- or β-Glycosylation from a Single 1-Hydroxy Sugar Substrate

Use this α-anomer as a universal glycosyl donor for the stereodivergent synthesis of both α- and β-D-ribofuranosides. As demonstrated by Uchiro and Mukaiyama (1996), the free 1-hydroxy sugar reacts with alcohols under trityl salt catalysis (TrB(C₆F₅)₄) to give β-ribofuranosides with high stereoselectivity; addition of LiClO₄ or LiNTf₂ reverses the selectivity to afford α-ribofuranosides [2]. This tunable stereochemical outcome from a single procured building block eliminates the need to purchase separate α- and β-configured glycosyl donors and is directly applicable to the synthesis of nucleoside analogs, C-nucleosides, and ribofuranosyl-containing natural products where the anomeric configuration dictates biological activity.

Remdesivir and GS-441524 Analog Synthesis: Entry Point to the Gilead Lactone Route for Antiviral Nucleoside Manufacturing

Employ this compound as the entry point to the 2,3,5-tri-O-benzyl-D-ribonolactone intermediate (CAS 55094-52-5) used in Gilead's established gram-scale, multi-kilogram Remdesivir manufacturing route [3]. Oxidation of the free anomeric hydroxyl group yields the lactone, which then undergoes sequential Weinreb amidation, O-TMS protection, Grignard addition with halogenated pyrrolotriazine, and global deprotection to install the nucleobase. This validated supply chain is relevant for CDMOs and generic API manufacturers developing Remdesivir, GS-441524, or structurally related 1'-cyano-substituted antiviral nucleoside analogs.

Orthogonal Protecting Group Strategies in Complex Oligosaccharide and Glycoconjugate Assembly

Integrate this benzyl-protected ribofuranose into convergent oligosaccharide or glycoconjugate synthetic schemes where the hydrogenolytic lability of benzyl ethers provides essential orthogonality to base-labile acyl protecting groups (acetyl, benzoyl, pivaloyl) present elsewhere in the molecule [4]. The neutral, metal-catalyzed deprotection conditions (H₂, Pd/C) preserve acid- and base-sensitive glycosidic bonds, silyl ethers, and nucleobase modifications, enabling global deprotection as the final synthetic step. This application is particularly valuable in the assembly of nucleoside antibiotic analogs, ADP-ribosylation probes, and carbohydrate-based vaccine adjuvants.

Quote Request

Request a Quote for (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.